Cas no 2552-26-3 (3a,5b-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1h-cyclopenta[a]fluoren-8-one)

3a,5b-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1h-cyclopenta[a]fluoren-8-one structure
2552-26-3 structure
Product Name:3a,5b-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1h-cyclopenta[a]fluoren-8-one
CAS-nummer:2552-26-3
MF:C26H42O
MW:370.611088275909
CID:1426537
PubChem ID:242345
Update Time:2025-04-20

3a,5b-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1h-cyclopenta[a]fluoren-8-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3a,5b-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1h-cyclopenta[a]fluoren-8-one
    • B-nor-Cholestadien-(3,5)
    • B-Nor-cholestadien-(3.5)
    • 3a,5b-dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene
    • B-Norcholesta-3,5-dien
    • B-nor-cholest-4-en-3-one
    • AC1L5VBG
    • AC1Q29ZX
    • AR-1F1520
    • CTK4D3478
    • B-Nor-cholest-4-en-3-on
    • NSC134932
    • B-Norcholesten-(4)-on-(3)
    • AG-K-42096
    • B-Nor-cholesten-(4)-on-(3)
    • B-nor-cholestadiene-(3.5)
    • B-nor-Cholestadien-(3,5); B-Nor-cholestadien-(3.5); 3a,5b-dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene; B-Norcholesta-3,5-dien; B-nor-cholest-4-en-3-one; AC1L5VBG; AC1Q29ZX; AR-1F1520; CTK4D3478; B-Nor-cholest-4-en-3-on; NSC134932; B-Norcholesten-(4)-on-(3); AG-K-42096; B-Nor-cholesten-(4)-on-(3); B-nor-cholestadiene-(3.5);
    • (3R,3aR,5aS,5bR,10aS,10bS)-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1H-cyclopenta[a]fluoren-8-one
    • NSC-50905
    • Q27148760
    • 2552-26-3
    • B-Norcholest-4-en-3-one
    • CHEBI:79638
    • 2DF7X515LU
    • (3r,3ar,5as,5br,10as,10bs)-3a,5b-dimethyl-3-[(2r)-6-methylheptan-2-yl]-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one
    • NSC50905
    • 7-norcholest-4-en-3-one
    • UNII-2DF7X515LU
    • Inchi: 1S/C26H42O/c1-17(2)7-6-8-18(3)22-9-10-23-21-16-19-15-20(27)11-13-25(19,4)24(21)12-14-26(22,23)5/h15,17-18,21-24H,6-14,16H2,1-5H3/t18-,21+,22-,23+,24+,25+,26-/m1/s1
    • InChI-sleutel: GLUQJSAOAFURSM-GHSKVMHMSA-N
    • LACHT: O=C1CC[C@@]2(C)C(=C1)C[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Berekende eigenschappen

  • Exacte massa: 370.32376
  • Monoisotopische massa: 370.324
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 616
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 8
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • Dichtheid: 0.99
  • Kookpunt: 468.7°C at 760 mmHg
  • Vlampunt: 238.3°C
  • Brekindex: 1.52
  • PSA: 17.07
  • LogboekP: 7.20680
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